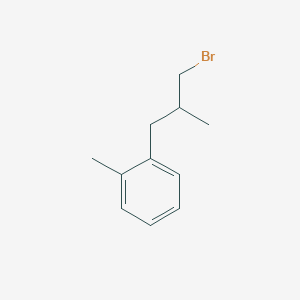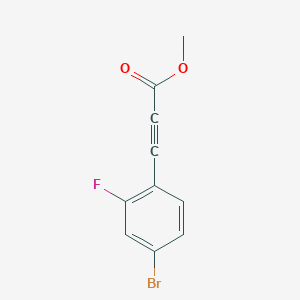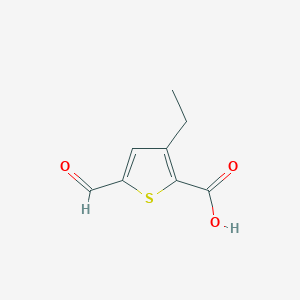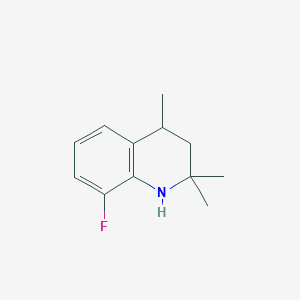![molecular formula C12H19NO B13178848 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Cyclopropylmethyl)-9-azabicyclo[331]nonan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of high-pressure carbon monoxide and an oxidant such as Pb(OAc)4 in the presence of K2CO3 . Another method involves the preparation of 2-azabicyclo[3.3.1]nonan-3-ones through the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
Mécanisme D'action
The mechanism of action of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: A similar compound with a different substituent at the 9-position.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Another related compound with additional methyl groups and nitrogen atoms in the structure
Uniqueness
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C12H19NO/c14-12-6-10-2-1-3-11(7-12)13(10)8-9-4-5-9/h9-11H,1-8H2 |
Clé InChI |
HKMOULULJSIZFS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)CC(C1)N2CC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)


![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)

![2,2-Dimethyl-N-[(1s,4s)-4-aminocyclohexyl]propanamide](/img/structure/B13178817.png)

![(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13178819.png)
![5-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pentanoic acid](/img/structure/B13178823.png)


